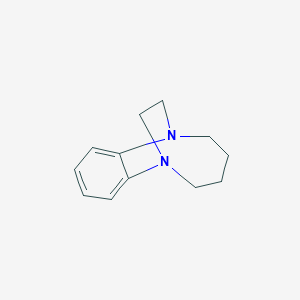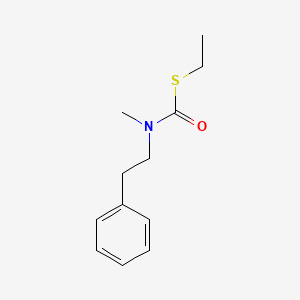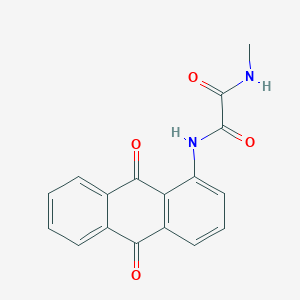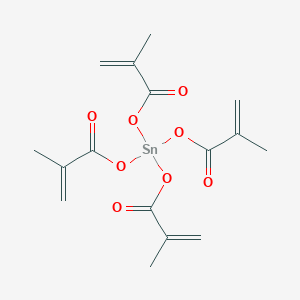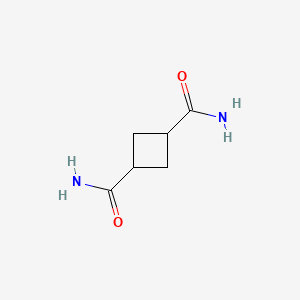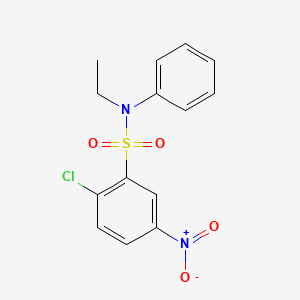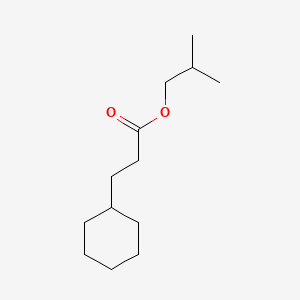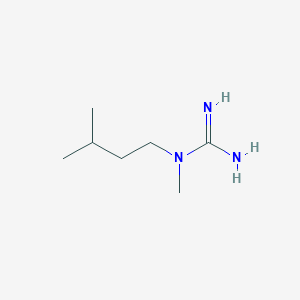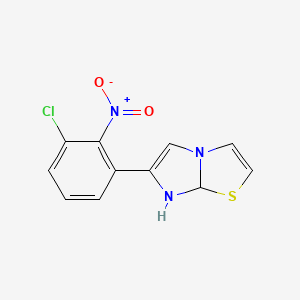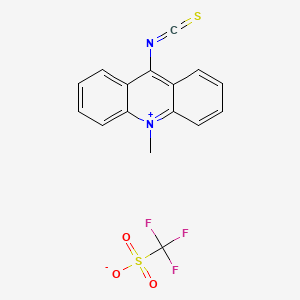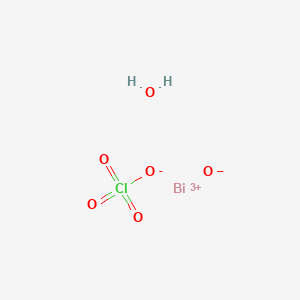
Bismuth(iii)perchlorate oxide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white powder that is highly soluble in water and has a molecular weight of 324.43 (anhydrous basis) . This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bismuth(iii)perchlorate oxide hydrate can be synthesized through the reaction of bismuth(iii) oxide with perchloric acid. The reaction typically involves dissolving bismuth(iii) oxide in a concentrated solution of perchloric acid, followed by the addition of water to precipitate the hydrate form . The reaction conditions, such as temperature and concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity bismuth(iii) oxide and perchloric acid. The process is carefully controlled to ensure the consistent quality of the product. The compound is then purified through recrystallization and drying processes to obtain the desired hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth(iii)perchlorate oxide hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Due to its strong oxidizing properties, it is commonly used as an oxidizing agent in organic and inorganic synthesis .
Common Reagents and Conditions
Oxidation Reactions: this compound can oxidize a wide range of organic and inorganic compounds.
Reduction Reactions: Although less common, this compound can be reduced to bismuth(iii) oxide using reducing agents such as sodium borohydride.
Substitution Reactions: This compound can participate in substitution reactions where the perchlorate group is replaced by other anions, such as chloride or nitrate.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products can include various oxidized organic compounds and bismuth(iii) oxide .
Applications De Recherche Scientifique
Bismuth(iii)perchlorate oxide hydrate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of bismuth(iii)perchlorate oxide hydrate involves its strong oxidizing properties. The compound can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. This process can disrupt various molecular pathways and targets, making it useful in both chemical and biological applications .
Comparaison Avec Des Composés Similaires
Bismuth(iii)perchlorate oxide hydrate can be compared with other bismuth compounds, such as bismuth(iii) oxide, bismuth(iii) nitrate, and bismuth(iii) chloride. While all these compounds contain bismuth, they differ in their chemical properties and applications:
Bismuth(iii) oxide: Primarily used as a catalyst and in the production of ceramics.
Bismuth(iii) nitrate: Used in the preparation of other bismuth compounds and as a reagent in analytical chemistry.
Bismuth(iii) chloride: Used in organic synthesis and as a precursor for other bismuth compounds.
This compound is unique due to its strong oxidizing properties, making it particularly useful in oxidation reactions and as an oxidizing agent in various applications .
Propriétés
Formule moléculaire |
BiClH2O6 |
|---|---|
Poids moléculaire |
342.44 g/mol |
Nom IUPAC |
bismuth;oxygen(2-);perchlorate;hydrate |
InChI |
InChI=1S/Bi.ClHO4.H2O.O/c;2-1(3,4)5;;/h;(H,2,3,4,5);1H2;/q+3;;;-2/p-1 |
Clé InChI |
HWYTXMCQTKGFPM-UHFFFAOYSA-M |
SMILES canonique |
O.[O-2].[O-]Cl(=O)(=O)=O.[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
